molecular formula C18H26N2O2 B10885200 1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

Cat. No.: B10885200
M. Wt: 302.4 g/mol
InChI Key: CKGSKCOKAFQVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting cyclopentylamine with a suitable dihaloalkane under basic conditions.

    Attachment of the phenoxy group: The piperazine intermediate is then reacted with 4-methylphenol in the presence of a suitable base and a coupling agent like DCC (dicyclohexylcarbodiimide).

    Formation of the ethanone linkage:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone depends on its specific interactions with molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
  • 1-(4-Phenylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
  • 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

Uniqueness

1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone is unique due to the presence of the cyclopentyl group, which may confer specific steric and electronic properties, affecting its pharmacological activity and interactions with biological targets.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C18H26N2O2/c1-15-6-8-17(9-7-15)22-14-18(21)20-12-10-19(11-13-20)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3

InChI Key

CKGSKCOKAFQVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCC3

Origin of Product

United States

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